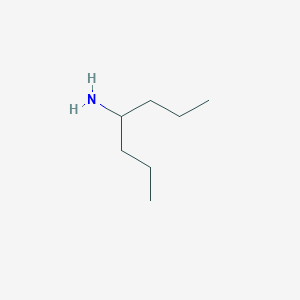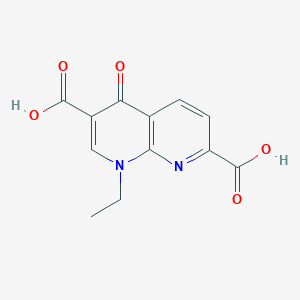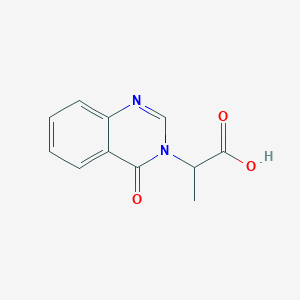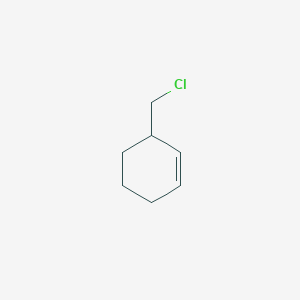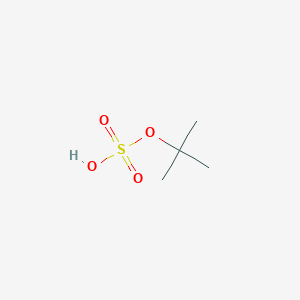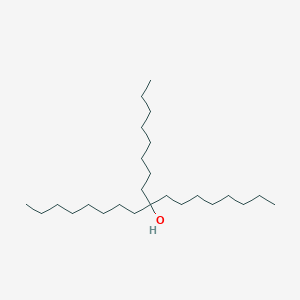
9-Octylheptadecan-9-ol
概要
説明
9-Octylheptadecan-9-ol is a chemical compound with the molecular formula C25H52O . It has a molecular weight of 368.68 . It appears as a clear colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 9-Octylheptadecan-9-ol consists of 25 carbon atoms, 52 hydrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the available resources.Physical And Chemical Properties Analysis
9-Octylheptadecan-9-ol has a predicted boiling point of 411.0±13.0 °C and a predicted density of 0.840±0.06 g/cm3 . Its refractive index is predicted to be between 1.454 and 1.456 .科学的研究の応用
Lubricant Applications : 9-Octylheptadecan-9-ol is studied for its properties relevant to synthetic lubricants. McCabe et al. (2001) examined the rheology of 9-octylheptadecane, a closely related compound, under high-pressure conditions, finding it significant for industrial applications as a constituent of synthetic lubricant base stocks (McCabe et al., 2001).
Polymer Chemistry : In polymer chemistry, particularly in the production of polyfluorenes, 9-Octylheptadecan-9-ol derivatives are used. Cho et al. (2007) describe a synthetic route involving 9-Octylheptadecan-9-ol derivatives for producing defect-free polyfluorenes, which are important in light-emitting devices (Cho et al., 2007).
Labelled Compounds in Research : Bolton et al. (1995) synthesized specifically labelled 9-Octylheptadecan-9-ol derivatives for research applications, indicating its use in creating labelled compounds for scientific studies (Bolton et al., 1995).
Neuromodulatory Research : Cravatt et al. (1996) explored an enzyme that degrades neuromodulatory fatty-acid amides, including derivatives of 9-Octylheptadecan-9-ol, highlighting its relevance in understanding biochemical signaling processes (Cravatt et al., 1996).
Organometallic Compounds in Therapeutic and Bioanalytical Applications : Ma et al. (2014) discussed the use of organometallic compounds, including those related to 9-Octylheptadecan-9-ol, in therapeutic and bioanalytical applications, demonstrating its potential in medicinal chemistry (Ma et al., 2014).
Biodegradable Lubricants : Salimon et al. (2012) explored the use of oleic acid-based triester compounds, related to 9-Octylheptadecan-9-ol, in developing biodegradable lubricants, emphasizing its importance in environmentally friendly industrial applications (Salimon et al., 2012).
Safety And Hazards
特性
IUPAC Name |
9-octylheptadecan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h26H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUBRUJCGBQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170202 | |
| Record name | 9-Octylheptadecane-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octylheptadecan-9-ol | |
CAS RN |
17687-72-8 | |
| Record name | 9-Octyl-9-heptadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octylheptadecane-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octylheptadecane-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-octylheptadecane-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

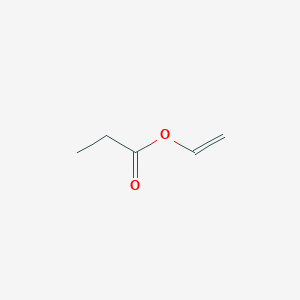
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

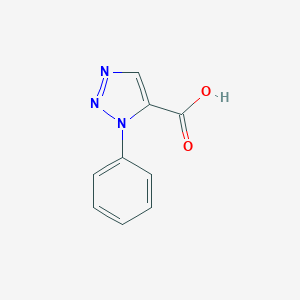
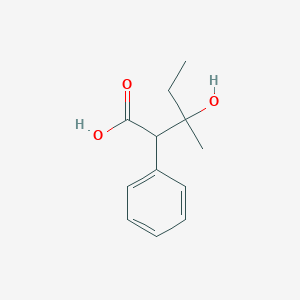
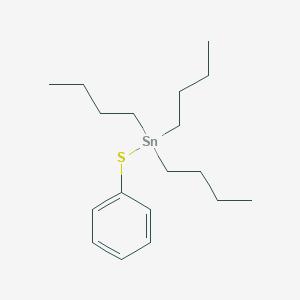
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
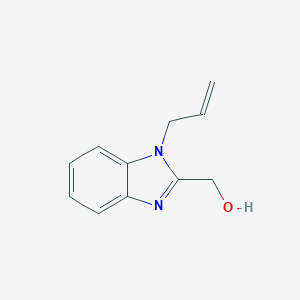
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
